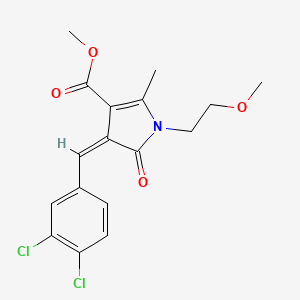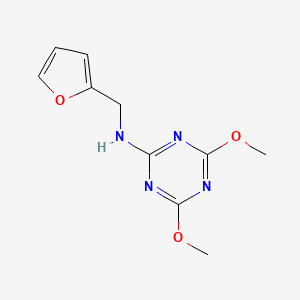![molecular formula C16H19N3O4 B3879757 4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3879757.png)
4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid
説明
The compound “4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid” is a complex organic molecule. It contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, and 6 aromatic bonds . The molecule also includes a six-membered ring, a carboxylic acid (aromatic), a tertiary amide (aliphatic), a hydrazone, and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of “this compound” is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of the compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .作用機序
The mechanism of action of 4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis. The anti-inflammatory properties of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which may protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid in lab experiments is its potential for anticancer and antibacterial applications. This compound has been shown to be effective in inhibiting the growth of cancer cells and various bacterial strains. Another advantage of using this compound is its anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory and oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires careful attention to the reaction conditions and purity of the starting materials to obtain a high yield of the final product.
将来の方向性
There are several future directions for research on 4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid. One direction is to further investigate its anticancer properties and potential for cancer treatment. Another direction is to explore its antibacterial properties and potential for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound.
科学的研究の応用
4-{2-[1-azepanyl(oxo)acetyl]carbonohydrazonoyl}benzoic acid has been shown to have potential applications in scientific research. It has been found to have anticancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-14(15(21)19-9-3-1-2-4-10-19)18-17-11-12-5-7-13(8-6-12)16(22)23/h5-8,11H,1-4,9-10H2,(H,18,20)(H,22,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYPREZVTRQULJ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879680.png)
![5-amino-3-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3879688.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879689.png)

![2-amino-7,7-dimethyl-5'-nitro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3879707.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B3879721.png)
![N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3879730.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B3879731.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879735.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879738.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879745.png)
![2-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3879748.png)

![ethyl 2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879760.png)
